molecular formula C23H29N5O2 B2984388 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876899-12-6

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2984388
CAS No.: 876899-12-6
M. Wt: 407.518
InChI Key: BCMIUUYTVZNDSH-JXMROGBWSA-N
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Description

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a cinnamyl group, a piperidine moiety, and a purine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 1,3-dimethylxanthine, the core structure is prepared through alkylation or acylation reactions.

    Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and an appropriate catalyst.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

7-cinnamyl-1,3-dimethyl-8-((4-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, such as the cinnamyl and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-17-11-14-27(15-12-17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)13-7-10-18-8-5-4-6-9-18/h4-10,17H,11-16H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIUUYTVZNDSH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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